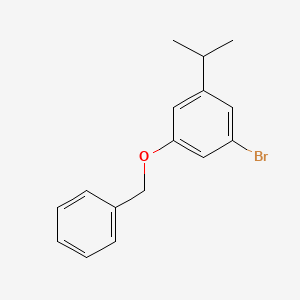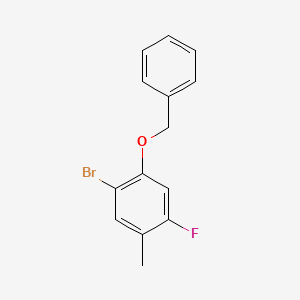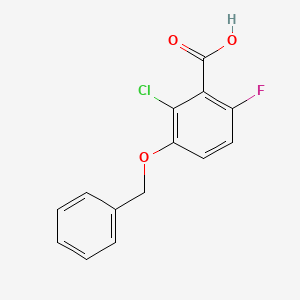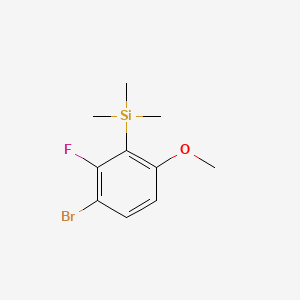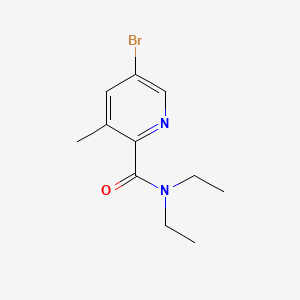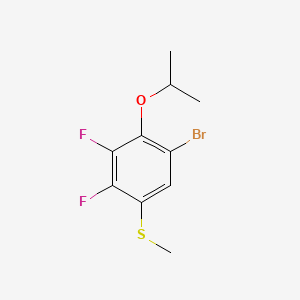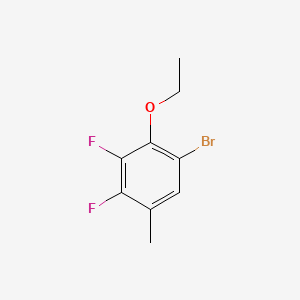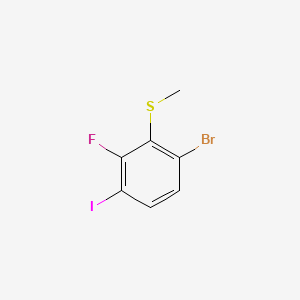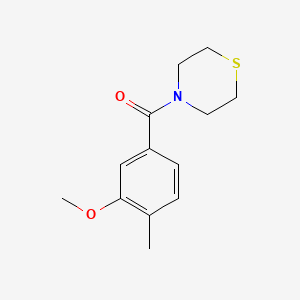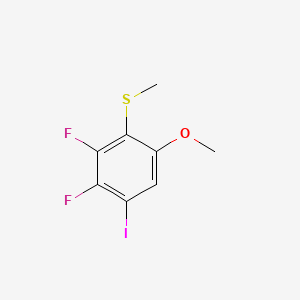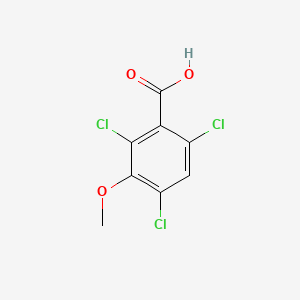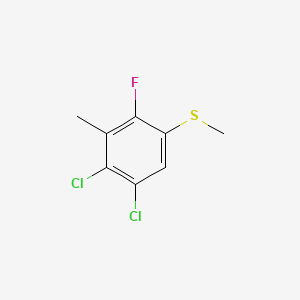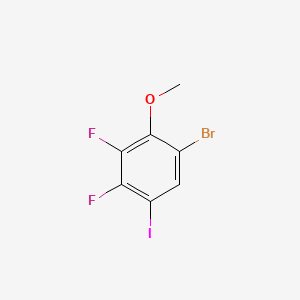
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s worth noting that halogenated aromatic compounds like this one often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, benzylic halides can undergo nucleophilic substitution reactions .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (34891 g/mol) and solid form, could influence its pharmacokinetic behavior .
Result of Action
Halogenated aromatic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of halogenated aromatic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination, fluorination, iodination, and methoxylation of a benzene ring. Each step requires specific reagents and conditions:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Utilizing iodine (I2) with an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Methoxylation: Involving methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (Br, F, I) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3,4-difluoro-2-methoxybenzene
- 1-Bromo-3,4-difluoro-5-iodobenzene
- 1-Bromo-3,4-difluoro-2-iodobenzene
Uniqueness
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is unique due to the presence of multiple halogens and a methoxy group on the benzene ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQPVLJHVHHQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)I)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

